molecular formula C14H22N2O2S B4699240 1-ethyl-4-[(2-methylbenzyl)sulfonyl]piperazine

1-ethyl-4-[(2-methylbenzyl)sulfonyl]piperazine

Cat. No.: B4699240
M. Wt: 282.40 g/mol
InChI Key: AGYDYMAHDJBBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-[(2-methylbenzyl)sulfonyl]piperazine, also known as EMBS, is a chemical compound that belongs to the class of piperazine derivatives. It is widely used in scientific research as a tool compound to study the biochemical and physiological effects of various drugs and agents. EMBS is synthesized through a multi-step process that involves the reaction of piperazine with 2-methylbenzenesulfonyl chloride and ethylamine.

Mechanism of Action

1-ethyl-4-[(2-methylbenzyl)sulfonyl]piperazine is a sulfonamide derivative that contains a piperazine ring. It is believed to act as an allosteric modulator of various proteins and enzymes, including cytochrome P450 and carbonic anhydrase. This compound is also known to inhibit the activity of various transporters such as P-glycoprotein, which is involved in drug efflux and resistance.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes such as carbonic anhydrase and cytochrome P450, which are involved in drug metabolism and detoxification. This compound is also known to inhibit the activity of transporters such as P-glycoprotein, which can affect the pharmacokinetics and efficacy of drugs.

Advantages and Limitations for Lab Experiments

1-ethyl-4-[(2-methylbenzyl)sulfonyl]piperazine has several advantages for lab experiments. It is a well-characterized compound that is commercially available and relatively inexpensive. It is also stable under standard storage conditions and can be easily synthesized in large quantities. However, this compound has some limitations as well. It has low solubility in water, which can limit its use in aqueous systems. It is also known to have some cytotoxic effects, which can affect cell viability in certain experiments.

Future Directions

There are several future directions for the use of 1-ethyl-4-[(2-methylbenzyl)sulfonyl]piperazine in scientific research. One possible direction is to study its effects on other transporters and enzymes involved in drug metabolism and detoxification. Another direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer and neurological disorders. Additionally, the development of new derivatives and analogs of this compound could lead to the discovery of more potent and selective compounds for use in drug discovery and development.
Conclusion
In conclusion, this compound is a widely used tool compound in scientific research for studying the biochemical and physiological effects of various drugs and agents. It is synthesized through a multi-step process and has several advantages and limitations for lab experiments. This compound has been shown to have a wide range of effects on enzymes, transporters, and other proteins, and has several potential future directions for research.

Scientific Research Applications

1-ethyl-4-[(2-methylbenzyl)sulfonyl]piperazine is widely used in scientific research as a tool compound to study the biochemical and physiological effects of various drugs and agents. It is commonly used as a reference compound in drug discovery and development to evaluate the potency and selectivity of new drug candidates. This compound is also used as a substrate for various enzymes such as cytochrome P450, which helps researchers to study the metabolism and pharmacokinetics of drugs.

Properties

IUPAC Name

1-ethyl-4-[(2-methylphenyl)methylsulfonyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-3-15-8-10-16(11-9-15)19(17,18)12-14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYDYMAHDJBBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.